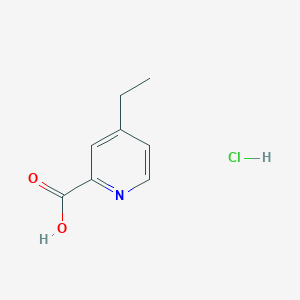

4-Ethylpicolinic acid hydrochloride

Übersicht

Beschreibung

4-Ethylpicolinic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpyridine-2-carboxylic Acid Hydrochloride, is a pyridine carboxylate metabolite of tryptophan . Its primary targets are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .

Biochemical Pathways

It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various biochemical pathways where these proteins play a role .

Result of Action

The binding of this compound to ZFPs and the subsequent disruption of zinc binding result in the inhibition of the functions of these proteins . This can lead to an anti-viral effect , as ZFPs are involved in viral replication and packaging . The compound has been shown to be anti-viral in vitro and in vivo .

Biochemische Analyse

Biochemical Properties

It is known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Ethylpicolinic acid hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well established. It is known that ethers can undergo cleavage to alcohols in the presence of strong acids . This suggests that this compound might interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that picolinic acid, a related compound, is involved in the metabolism of the amino acid tryptophan . It is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Biologische Aktivität

4-Ethylpicolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in the fields of antiviral and immunomodulatory effects. This article synthesizes the available research findings on its biological activity, including data tables, mechanisms of action, and relevant case studies.

Overview of Picolinic Acid and Its Derivatives

Picolinic acid is a naturally occurring metabolite produced during the catabolism of tryptophan. It plays a significant role in various biological processes, including zinc transport and immune modulation. The structure of 4-ethylpicolinic acid is derived from picolinic acid by the addition of an ethyl group at the 4-position on the pyridine ring.

Antiviral Activity : Research indicates that picolinic acid and its derivatives exhibit broad-spectrum antiviral activity. Specifically, they inhibit the entry of enveloped viruses such as SARS-CoV-2 and influenza A virus by interfering with endosome maturation and viral fusion processes .

- Inhibition of Viral Entry : Studies have shown that picolinic acid can reduce viral RNA loads significantly in infected cells. For instance, a concentration of 1 mM resulted in a reduction of approximately 90% in infectious virus load against various enveloped viruses like Zika and dengue viruses .

- Immunomodulatory Effects : Picolinic acid has been reported to modulate immune responses, potentially enhancing the efficacy of other antiviral agents like interferon gamma . It binds to zinc finger proteins (ZFPs), altering their structure and inhibiting their function, which is crucial for viral replication .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled study using HEK293T cells expressing ACE2 (the receptor for SARS-CoV-2), treatment with 2 mM picolinic acid resulted in a significant decrease in viral entry and replication. The study demonstrated that picolinic acid effectively reduced the total number of infectious particles produced post-infection, suggesting its potential as a therapeutic agent against COVID-19 .

Case Study: Immunomodulatory Effects

Another study highlighted the immunomodulatory properties of picolinic acid, where it was shown to enhance the production of cytokines involved in antiviral responses. This effect was particularly pronounced when picolinic acid was administered alongside other immunostimulants .

Safety and Toxicity Profile

While small amounts of picolinic acid derivatives are beneficial, excessive doses can be lethal. Research indicates that high concentrations can adversely affect food intake and body weight in animal models . Thus, careful dosage regulation is critical when considering therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

One significant application of 4-Ethylpicolinic acid hydrochloride is in the development of anticoagulant therapies. Similar compounds have been studied for their ability to inhibit thrombin, a key enzyme in the coagulation cascade. For instance, derivatives like argatroban have shown efficacy in treating conditions such as heparin-induced thrombocytopenia (HIT) and acute ischemic stroke .

Synthetic Pathways

This compound can be synthesized through various methods involving picolinic acid as a precursor. The synthetic pathways often include processes such as alkylation or acylation reactions, which modify the picolinic structure to introduce the ethyl group .

Table 1: Synthetic Methods Overview

Clinical Trials Involving Picolinic Derivatives

Several clinical trials have explored the pharmacokinetics and pharmacodynamics of drugs derived from picolinic acid. For example, studies assessing the safety and efficacy of thrombin inhibitors have provided insights into dosing regimens tailored to diverse populations .

Case Study Example:

- Objective: Evaluate the anticoagulant effect of a novel picolinic derivative.

- Findings: The study demonstrated significant reduction in thrombin activity with minimal side effects, indicating a favorable safety profile.

Industrial Applications

Beyond pharmaceuticals, this compound may find applications in agrochemicals and catalysis. Its derivatives are utilized in synthesizing catalysts for various chemical reactions, enhancing reaction rates and selectivity .

Eigenschaften

IUPAC Name |

4-ethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIZQWGMATQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512220 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79415-18-2 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.